molecular formula C12H10N4O B11882090 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 1956306-67-4

1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11882090
CAS No.: 1956306-67-4
M. Wt: 226.23 g/mol
InChI Key: QMKJPYLEXYEPQI-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 6-aminopyridine with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction conditions often require a catalyst, such as copper iodide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of green chemistry approaches, such as using water as a solvent and avoiding toxic reagents, is gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Uniqueness: 1-(6-Aminopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one stands out due to its specific combination of pyridine and benzimidazole rings, which confer unique electronic and steric properties. These properties make it a versatile scaffold for drug development and other applications .

Properties

CAS No.

1956306-67-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H10N4O/c13-11-6-5-8(7-14-11)16-10-4-2-1-3-9(10)15-12(16)17/h1-7H,(H2,13,14)(H,15,17)

InChI Key

QMKJPYLEXYEPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=CN=C(C=C3)N

Origin of Product

United States

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